Ethyl 3-(1H-pyrrol-2-yl)acrylate
Overview
Description
Ethyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a pyrrole ring attached to an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(1H-pyrrol-2-yl)acrylate typically involves the reaction of ethyl acrylate with a pyrrole derivative under specific conditions. One common method includes the use of a base such as lithium bis(trimethylsilyl)amide (LiHMDS) in tetrahydrofuran (THF) as a solvent. The reaction proceeds through a nucleophilic addition mechanism, where the pyrrole derivative attacks the acrylate moiety, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used include dichloromethane and ethyl acetate, and the reaction is typically carried out at controlled temperatures to prevent side reactions .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(1H-pyrrol-2-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the acrylate moiety to an alcohol or alkane.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Pyrrole oxides.
Reduction: Ethyl 3-(1H-pyrrol-2-yl)propanol or ethyl 3-(1H-pyrrol-2-yl)propane.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
Ethyl 3-(1H-pyrrol-2-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 3-(1H-pyrrol-2-yl)acrylate involves its interaction with various molecular targets and pathways. The pyrrole ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to biological macromolecules. The acrylate moiety can undergo Michael addition reactions, making it a reactive intermediate in various chemical processes .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(thiophen-2-yl)acrylate
- Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate
- Methyl 3-(1H-pyrrol-2-yl)acrylate
Comparison: this compound is unique due to its specific combination of a pyrrole ring and an acrylate moiety. This structure imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the pyrrole ring enhances its potential for biological activity, while the acrylate moiety provides a reactive site for further chemical modifications .
Biological Activity
Ethyl 3-(1H-pyrrol-2-yl)acrylate is an organic compound notable for its diverse biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry. This compound, with a molecular formula of C_{11}H_{13}N_{1}O_{2} and a molecular weight of approximately 191.23 g/mol, features a pyrrole ring and an acrylate moiety, which contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The structure of this compound includes:
- Pyrrole Ring : An electron-rich five-membered ring that allows for π-π stacking interactions and hydrogen bonding.
- Acrylate Moiety : Provides reactivity in Michael addition reactions, facilitating the formation of biologically active conjugates.
The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The compound acts as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the function of these targets, leading to various biological effects.
Biological Activities
Research has documented several significant biological activities associated with this compound:
- Antimicrobial Activity : Studies indicate that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes.
- Anticancer Properties : this compound has been investigated for its potential in cancer therapy. It may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The compound was shown to disrupt bacterial cell wall synthesis, leading to cell lysis.
- Anticancer Research : In vitro studies revealed that this compound could inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce G1 phase cell cycle arrest, suggesting its potential as a chemotherapeutic agent.
- Enzyme Inhibition : Research indicates that derivatives of this compound can act as HMG-CoA reductase inhibitors, which are crucial in cholesterol biosynthesis. This property positions the compound as a candidate for developing hypolipidemic agents.
Properties
IUPAC Name |
ethyl 3-(1H-pyrrol-2-yl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-12-9(11)6-5-8-4-3-7-10-8/h3-7,10H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQXFCIRPHLXFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CN1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101286842 | |
Record name | Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90610-08-5 | |
Record name | Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90610-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-(1H-pyrrol-2-yl)-2-propenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101286842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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